3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide
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Overview
Description
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide is a complex organic compound that features a benzoxazolium core with ethyl and thiazolylidene substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the thiazolylidene group through a series of condensation reactions. The final step involves the quaternization of the benzoxazole nitrogen with an alkyl iodide to form the iodide salt.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with precise control over temperature, pressure, and reagent concentrations to ensure high yield and purity. The use of automated reactors and continuous flow systems could further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolylidene group to a thiazolidine.
Substitution: Nucleophilic substitution reactions can replace the iodide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidines.
Scientific Research Applications
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methylbenzoxazolium iodide
- 3-Ethyl-4-methylthiazolium iodide
- 2-(3-(3-ethyl-4-methylthiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide
Uniqueness
3-Ethyl-2-(3-(3-ethyl-4-methyl-3H-thiazol-2-ylidene)prop-1-enyl)benzoxazolium iodide stands out due to its combination of a benzoxazolium core with a thiazolylidene substituent. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
51943-58-9 |
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Molecular Formula |
C18H21IN2OS |
Molecular Weight |
440.3 g/mol |
IUPAC Name |
3-ethyl-2-[3-(3-ethyl-4-methyl-1,3-thiazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;iodide |
InChI |
InChI=1S/C18H21N2OS.HI/c1-4-19-14(3)13-22-18(19)12-8-11-17-20(5-2)15-9-6-7-10-16(15)21-17;/h6-13H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
FBXXAHZNQDZBIF-UHFFFAOYSA-M |
Canonical SMILES |
CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C(=CS3)C)CC.[I-] |
Origin of Product |
United States |
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